molecular formula C10H11NO5 B010923 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester CAS No. 19872-93-6

2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester

Cat. No. B010923
CAS RN: 19872-93-6
M. Wt: 225.2 g/mol
InChI Key: NFIRNYBABWFVNL-UHFFFAOYSA-N
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Description

2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester, also known as dimethyl 2,6-pyridinedicarboxylate, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. This compound is synthesized through a simple and efficient method and has been extensively studied for its scientific research applications.

Scientific Research Applications

  • Pharmaceutical Applications :

    • Certain derivatives, like 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, exhibit potent pharmacological activities such as coronary vasodilation and antihypertensive activity, making them suitable for further development as antihypertensive drugs (Meyer et al., 1981).
    • Optical isomers of certain derivatives show different pharmacological properties in rat ventricular myocytes, with significant hypotensive effects and favorable pharmacokinetic characteristics (Xiao-Qiang Li et al., 2010).
  • Chemical Synthesis and Organic Chemistry :

    • 4-Alkoxy-2,6-di(hydroxymethyl) pyridines, which are structurally related, can be synthesized with high yields. These compounds have applications in liquid crystals and polymer electrolyte liquid crystals (Tajbakhsh et al., 1998).
    • Electroreductive synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives is a highly selective and efficient method for obtaining these compounds in good yields (Kita et al., 1999).
  • Bioassay Development :

    • Derivatives of 2,6-pyridinedicarboxylic acid offer a new, sensitive detection method for bioassays, enabling all steps to be performed within the physiological pH range, which is crucial for maintaining biological activity (Steinkamp & Karst, 2004).
  • Metabolism and Biochemical Applications :

    • Cytochrome P-450 enzymes can catalyze oxidation of derivatives, producing novel compounds. This indicates a potential role in drug metabolism and the development of new pharmacological agents (Guengerich et al., 1988).

Biochemical Analysis

Biochemical Properties

Dimethyl 4-methoxypyridine-2,6-dicarboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in the synthesis of complex molecules, acting as a precursor or intermediate in various biochemical pathways . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby modulating their activity.

Cellular Effects

The effects of dimethyl 4-methoxypyridine-2,6-dicarboxylate on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes or affect the activity of signaling molecules, leading to changes in cellular function . These effects can be beneficial or detrimental, depending on the concentration and duration of exposure.

Molecular Mechanism

At the molecular level, dimethyl 4-methoxypyridine-2,6-dicarboxylate exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. This binding may involve interactions with specific amino acid residues in the active site of the enzyme, leading to changes in its conformation and function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl 4-methoxypyridine-2,6-dicarboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of dimethyl 4-methoxypyridine-2,6-dicarboxylate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response . High doses can lead to toxicity, affecting vital organs and systems, and therefore, careful dosage optimization is essential in experimental studies.

Metabolic Pathways

Dimethyl 4-methoxypyridine-2,6-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the cell . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of dimethyl 4-methoxypyridine-2,6-dicarboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution pattern of this compound can influence its biological activity and effectiveness in various tissues.

Subcellular Localization

Dimethyl 4-methoxypyridine-2,6-dicarboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its overall biological effects.

properties

IUPAC Name

dimethyl 4-methoxypyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIRNYBABWFVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173628
Record name 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19872-93-6
Record name 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19872-93-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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